Benzoic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide
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Overview
Description
Benzoic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide is a compound that features a benzoic acid moiety linked to a hydrazide group through a 3,4-dihydro-2H-pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide typically involves the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. One common method involves the condensation of 4-aminobenzoic acid with 3,4-dihydro-2H-pyrrole-5-carboxylic acid hydrazide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives with oxidized hydrazide groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can undergo metabolic transformations that activate or deactivate its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid
- 2-(3,4-Dihydro-2H-pyrrol-5-yl)amino]benzoic acid
- 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide
Uniqueness
Benzoic acid, 2-(3,4-dihydro-2H-pyrrol-5-YL)hydrazide is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
78205-29-5 |
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Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N'-(3,4-dihydro-2H-pyrrol-5-yl)benzohydrazide |
InChI |
InChI=1S/C11H13N3O/c15-11(9-5-2-1-3-6-9)14-13-10-7-4-8-12-10/h1-3,5-6H,4,7-8H2,(H,12,13)(H,14,15) |
InChI Key |
FRBGBWIKHGXGJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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